

# Carebastine active metabolite of Ebastine

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Carebastine

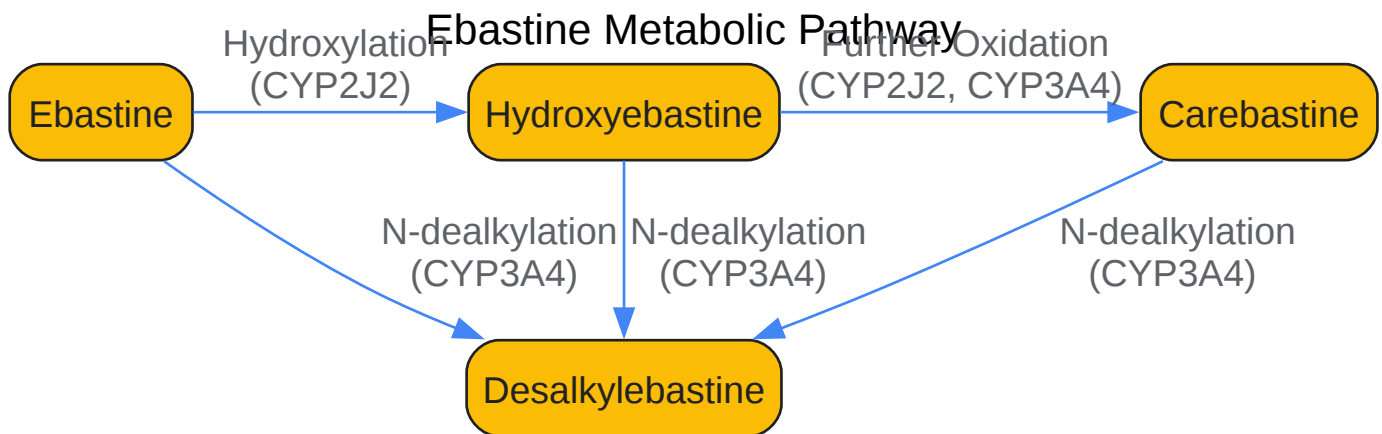
CAS No.: 90729-42-3

Cat. No.: S592739

Get Quote

## Metabolic Pathways and Pharmacokinetics

Ebastine undergoes extensive first-pass metabolism primarily in the liver to form its active metabolite, **carebastine** [1] [2]. The conversion is mediated by cytochrome P450 enzymes, with CYP2J2 and CYP3A4 playing the major roles [3] [4] [5]. The metabolic pathway involves sequential steps as shown below:



[Click to download full resolution via product page](#)

The table below summarizes the key pharmacokinetic parameters of **carebastine** after oral administration of its prodrug, ebastine:

Parameter	Value(s) and Conditions	Citation
<b>Terminal Elimination Half-life (<math>t_{1/2}</math>)</b>	10.6 ± 2.6 h (10 mg dose); 12.5 ± 1.9 h (50 mg dose); 13.8 to 15.3 h (5-40 mg dose)	[6] [7]
<b>Time to Peak Plasma Concentration (<math>T_{max}</math>)</b>	4 to 6 hours (after single oral dose of ebastine)	[7]
<b>Peak Plasma Concentration (<math>C_{max}</math>)</b>	40 ng/mL (5 mg); 112 ng/mL (10 mg); 195 ng/mL (20 mg); 388 ng/mL (40 mg)	[7]
<b>Dose Proportionality</b>	$C_{max}$ and AUC increased proportionally with dose (single oral doses of 5, 10, 20, 40 mg)	[7]
<b>Steady-state (20 mg once daily)</b>	Reached by day 4; $C_{max}$ 360-396 ng/mL (1.6-1.7x higher than single dose)	[7]
<b>Urinary Excretion</b>	1.3-1.8% of dose excreted unchanged in urine over 72 hours	[7]
<b>Food Effect</b>	No clinically significant effect on pharmacokinetics	[7] [2]
<b>Protein Binding</b>	>95% (carebastine)	[1]

## Key Experimental Methodologies

For researchers investigating the metabolism of ebastine and **carebastine**, here are summaries of core experimental protocols from the literature.

### Characterization of Metabolism using Human Liver Microsomes and Expressed P450 Enzymes

This methodology is used to identify the specific cytochrome P450 enzymes responsible for each metabolic step [3] [4].

- **Objective:** To characterize the in vitro metabolism of ebastine, hydroxyebastine, and **carebastine** and identify the specific cytochrome P450 (CYP) enzymes involved.
- **Materials:**
  - **Test System:** Human liver microsomes (HLMs) and cDNA-expressed human cytochrome P450 enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 2J2, 3A4, 3A5).
  - **Substrates:** Ebastine, hydroxyebastine, **carebastine**.
  - **Inhibitors:** Selective chemical inhibitors for various CYP enzymes (e.g., ketoconazole for CYP3A, sulfaphenazole for CYP2C9).
  - **Cofactor:**  $\beta$ -Nicotinamide adenine dinucleotide phosphate (NADPH)-regenerating system.
- **Procedure:**
  - **Incubation:** Incubate substrates (ebastine, hydroxyebastine, or **carebastine**) with HLMs or individual expressed P450s in the presence of an NADPH-regenerating system.
  - **Reaction Termination:** Stop the reactions at predetermined time points by adding a stopping agent (e.g., acetonitrile).
  - **Analysis:** Measure the formation of metabolites (desalkylebastine, hydroxyebastine, **carebastine**) using a validated LC-MS/MS method.
  - **Kinetics & Inhibition:** Determine kinetic parameters ( $K_m$ ,  $V_{max}$ ,  $CL_{int}$ ) and perform inhibition studies with chemical inhibitors to confirm the role of specific CYP enzymes.
- **Key Findings:**
  - **CYP3A4** is the primary enzyme catalyzing the N-dealkylation of ebastine, hydroxyebastine, and **carebastine** to desalkylebastine.
  - **CYP2J2** is the main enzyme responsible for the primary hydroxylation of ebastine to hydroxyebastine.
  - Both **CYP2J2** and **CYP3A4** contribute to the subsequent formation of **carebastine** from hydroxyebastine [3] [4].

## In Vivo Pharmacokinetic and Pharmacodynamic Study in Humans

This protocol outlines a classic clinical study design to establish the drug's profile in humans [6].

- **Objective:** To evaluate the pharmacokinetics, antihistamine effect, and concentration-effect relationship of ebastine and **carebastine**.
- **Study Design:** A clinical trial in healthy subjects, typically single-dose and/or multiple-dose, randomized, and may be placebo-controlled.
- **Procedures:**
  - **Dosing:** Administer single oral doses of ebastine (e.g., 10 mg and 50 mg) or repeated doses (e.g., 20 mg once daily for 7 days).
  - **Blood Sampling:** Collect serial blood samples at predetermined times post-dose.

- **Plasma Analysis:** Measure plasma concentrations of **carebastine** (as ebastine is negligible) using a validated analytical method (e.g., HPLC in older studies, LC-MS/MS in modern ones).
- **Pharmacodynamic (PD) Assessment:** The antihistamine effect is often assessed using a **histamine wheal test**. This involves:
  - Administering intradermal histamine (e.g., 2 µg) at various time points.
  - Measuring the area of the resulting wheal and flare response.
  - Recording subjective symptoms like local pain.
- **Data Analysis:**
  - Perform non-compartmental PK analysis to determine C<sub>max</sub>, T<sub>max</sub>, AUC, and half-life.
  - Correlate plasma concentrations of **carebastine** with the reduction in wheal area to establish the concentration-effect relationship [6].

## Myocardial Pharmacokinetics in Perfused Rat Heart

This specialized model investigates drug metabolism directly in heart tissue, which is relevant for assessing cardiac safety [5].

- **Objective:** To investigate the myocardial pharmacokinetics of ebastine and its sequential metabolism to **carebastine**, and to link tissue concentration to pharmacodynamic effects (e.g., negative inotropy).
- **System:** Recirculating Langendorff perfused rat heart.
- **Procedure:**
  - **Heart Isolation & Perfusion:** Isolate hearts from male Wistar rats and perfuse them with oxygenated Krebs-Henseleit buffer in a recirculating system.
  - **Dosing & Sampling:** Add ebastine to the perfusate reservoir. Collect perfusate samples at regular intervals over a period (e.g., 130 minutes).
  - **Tissue Collection:** At the end of perfusion, quickly freeze the heart for subsequent analysis.
  - **Functional Measurement:** Continuously monitor cardiac functional parameters like Left Ventricular Developed Pressure (LVDP).
  - **Bioanalysis:** Measure concentrations of ebastine, hydroxyebastine, and **carebastine** in perfusate and heart tissue homogenate using LC-MS/MS.
- **Data Modeling:**
  - Develop a compartmental pharmacokinetic model to describe the uptake, metabolism, and efflux of drugs in the heart.
  - Link the predicted amount of ebastine in the myocardium to the observed negative inotropic effect using PK/PD modeling (e.g., E<sub>max</sub> model) to determine the EC<sub>50</sub> [5].

## Clinical and Safety Considerations

- **Cardiac Safety:** Ebastine at high doses (e.g., 100 mg) can slightly prolong the QT interval, though it is considered to have a favorable cardiac safety profile at therapeutic doses. Caution is advised in patients with pre-existing QT prolongation, hypokalemia, or those taking strong CYP3A4 inhibitors [2] [8].
- **Drug Interactions:** Coadministration with strong CYP3A4 inducers like **rifampicin** significantly reduces the plasma levels of **carebastine**, potentially diminishing ebastine's efficacy [2]. Conversely, concomitant use with potent CYP3A4 inhibitors may increase the risk of adverse effects.
- **Use in Specific Populations:**
  - **Lactation:** Limited data indicates that the amounts of ebastine and **carebastine** excreted in breast milk are very low and unlikely to affect the breastfed infant [9].
  - **Pregnancy & Elderly:** No clinically important age-related pharmacokinetic differences have been found, and ebastine can be given to the elderly [2]. Data on use in human pregnancy is not available [1].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ebastine [en.wikipedia.org]
2. Carebastine - an overview | ScienceDirect Topics [sciencedirect.com]
3. major roles for CYP2J2 and CYP3A [pubmed.ncbi.nlm.nih.gov]
4. Characterization of Ebastine, Hydroxyebastine, and ... [sciencedirect.com]
5. Myocardial pharmacokinetics of ebastine, a substrate for ... [pmc.ncbi.nlm.nih.gov]
6. The pharmacokinetics, antihistamine and concentration- ... [pubmed.ncbi.nlm.nih.gov]
7. Pharmacokinetics of the H1-receptor antagonist ebastine ... [pubmed.ncbi.nlm.nih.gov]
8. Ebastine – Knowledge and References [taylorandfrancis.com]
9. Ebastine - Drugs and Lactation Database (LactMed®) - NCBI [ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Carebastine active metabolite of Ebastine]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b592739#carebastine-active-metabolite-of-ebastine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)